molecular formula C15H11ClO3 B010873 4-Acetoxy-4'-chlorobenzophenone CAS No. 103060-18-0

4-Acetoxy-4'-chlorobenzophenone

Cat. No. B010873
M. Wt: 274.7 g/mol
InChI Key: HCGHXQWZYOHIRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetoxy-4'-chlorobenzophenone involves Friedel-Crafts acylation, using anhydrous aluminium trichloride as a catalyst. This process is improved by optimizing conditions such as the amount of catalyst, reaction temperature, and time, leading to an efficient and environmentally friendly synthesis (Qiao De-yang, 2010). Another related compound, 4-nitro-4'-chlorobenzophenone, has been synthesized from p-nitrobenzol chloride and chlorobenzene, further converted to 4-amino-4'-chlorobenzophenone through reduction, showcasing a pathway for creating similar compounds (Xiao-yan Wang & Xiang-hong Huang, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, has been confirmed through X-ray crystallography and nuclear magnetic resonance methods, highlighting the detailed structure analysis techniques used for such chemicals (P. P. Haasbroek, D. Oliver, & A. Carpy, 1998).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetoxy-4'-chlorobenzophenone and its derivatives often include acylation, demethylation, and hydrolysis reactions. These reactions are key to synthesizing various related compounds and improving the synthesis process for better yield and purity (Li Ga, 2014).

Physical Properties Analysis

The physical properties of compounds similar to 4-Acetoxy-4'-chlorobenzophenone, such as 2-(4-fluorophenoxy) acetic acid, have been extensively studied through crystallography, revealing specific crystallization behaviors and intermolecular interactions. These analyses provide insights into the compound's physical characteristics and stability (Akhileshwari Prabhuswamy et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-Acetoxy-4'-chlorobenzophenone derivatives, such as their reactivity and stability, have been studied through various synthetic and analytical methods. These studies include the examination of reaction conditions, yields, and the optimization of synthesis processes to obtain high-purity products (Jin Ning, 2000).

Scientific Research Applications

  • Synthesis of Fenofibrate Class of Lipid Lowering Drugs and Poly Ether Ketone (PEK)

    • Field: Pharmaceutical Chemistry
    • Application: 4-Chloro,4’-Hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate class of lipid lowering drugs and Poly Ether Ketone (PEK) .
    • Method: A new method is developed for synthesizing 4-Chloro,4’-HydroxyBenzophenone from reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts .
    • Results: The Fe3+ supported on K-10 clay was found to yield 97% product .
  • Photoreduction Studies

    • Field: Photochemistry
    • Application: Benzophenones are known for their ability to form radicals in the presence of ultraviolet radiation, giving rise to interesting photochemistry which transforms them into benzopinacols .
    • Method: Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
    • Results: The photoreduction quantum efficiency was found to be 7.75% .
  • Phosphorescence Studies

    • Field: Physical Chemistry
    • Application: Benzophenones, including 4-chloro-4’-iodobenzophenone, are well known for their phosphorescence, which has been studied at length at reduced temperature .
    • Method: An attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
    • Results: The iodine of 4-chloro-4’-iodobenzophenone breaks off under UV light, preventing effective polymerization .
  • Synthesis of 4-Phenylbenzophenone

    • Field: Organic Chemistry
    • Application: 4-Phenylbenzophenone was synthesized via a Friedel-Crafts acylation route from benzoyl chloride and biphenyl .
    • Method: The synthesis was carried out with a 25% yield . A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .
    • Results: This experiment gave a value of 2.36 mol reduced/mol photon .
  • Synthesis of 4-Methylbenzophenone and 4-Methylbenzopinacol

    • Field: Organic Chemistry
    • Application: 4-Methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene . A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
    • Method: The synthesis and photoreduction were carried out .
    • Results: The results were analyzed .
  • Synthesis of 4-Chloro-4’-Fluorobenzophenone

    • Field: Organic Chemistry
    • Application: 4-Chloro-4’-Fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction .
    • Method: The synthesis involved 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .
    • Results: A yield of 67.41% was obtained .
  • Photoreduction of 4-Bromo-4’-Fluorobenzophenone

    • Field: Photochemistry
    • Application: The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .
    • Method: Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
    • Results: The samples were then studied via IR spectroscopy with the overall goal of determining Phi (reduction) .
  • Synthesis and Photoreduction of 4-Methylbenzophenone

    • Field: Organic Chemistry
    • Application: 4-Methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene . A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
    • Method: The synthesis and photoreduction were carried out .
    • Results: The results were analyzed .

properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHXQWZYOHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544668
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-4'-chlorobenzophenone

CAS RN

103060-18-0
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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